Ethanol, 2-(8-quinolylthio)-
Description
Its structure comprises an ethanol backbone with a sulfur atom bridging the hydroxyl group and the 8-position of a quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, corrosion inhibition, and material science due to their aromaticity, electron-rich environment, and ability to coordinate metals . The thioether linkage (-S-) in this compound may enhance its stability and reactivity compared to oxygen or nitrogen analogs, making it a candidate for enzyme inhibition and surface-active applications .
Properties
CAS No. |
7545-91-7 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-quinolin-8-ylsulfanylethanol |
InChI |
InChI=1S/C11H11NOS/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2 |
InChI Key |
KMGAMTBRYJXNOT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)SCCO)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)SCCO)N=CC=C2 |
Other CAS No. |
7545-91-7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group exhibits moderate nucleophilicity, enabling reactions with electrophiles or participation in transition metal-catalyzed cross-couplings:
-
Liebeskind–Srogl Cross-Coupling :
In Pd-catalyzed reactions, the thioether group acts as a leaving group, facilitating coupling with arylboronic acids. For example, analogous quinolinyl-thioether derivatives undergo cross-coupling to form biaryl structures under Pd catalysis (e.g., PdDppfCl₂) at 80–100°C, yielding products in 39–89% efficiency . -
Reaction with C-Nucleophiles :
The sulfur atom undergoes nucleophilic attack by carbanions (e.g., phenylacetonitrile), forming sulfides. Steric effects from the quinoline ring direct selectivity toward sulfur rather than carbon electrophilicity .
Oxidation Reactions
The thioether and ethanol groups are susceptible to oxidation:
-
Thioether Oxidation :
Treatment with H₂O₂ or peracids oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-). The ethanol group may concurrently oxidize to a ketone under strong conditions (e.g., K₂Cr₂O₇) . -
Ethanol Oxidation :
Secondary alcohols like the ethanol group in this compound are resistant to mild oxidants but form ketones with strong agents (e.g., CrO₃) .
Dehydration and Etherification
The ethanol group can undergo acid-catalyzed dehydration or etherification:
-
Dehydration to Alkene :
In the presence of H₂SO₄ or TsOH, the hydroxyl group is eliminated, forming a vinyl sulfide. This reaction competes with etherification . -
Ether Formation :
With excess ethanol under mild acidic conditions, intermolecular dehydration yields dialkyl ethers .
Coordination with Metal Complexes
The quinoline nitrogen and thioether sulfur serve as ligands for metal coordination:
-
Cu(II) Complexation :
Analogous thioether-quinoline compounds form stable complexes with Cu(II), influencing redox activity. For example, Cu(II)-quinoline-thioether complexes catalyze H₂O₂ activation .
Functionalization via Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency:
-
Pd-Catalyzed Coupling :
Microwave conditions (e.g., Pd(OAc)₂, 1,10-phenanthroline) reduce reaction times from hours to minutes while maintaining yields (e.g., 49% for 4a ) .
Biological Activity and Protein Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets are notable:
Comparison with Similar Compounds
Thioether-Linked Ethanol Derivatives
Key Differences :
- Simpler thioethers like Ethanol, 2-(ethylthio) lack aromatic systems, resulting in lower molecular weight and reduced capacity for targeted interactions .
Amino and Alkoxy Ethanol Derivatives
Key Differences :
- Amino groups (e.g., in Ethanol, 2-(methylamino)) confer basicity and hydrogen-bonding capacity, whereas thioethers (e.g., Ethanol, 2-(8-quinolylthio)-) exhibit higher hydrophobicity and metal-binding affinity .
Chemical Reactivity
- Oxidation: Thioethers in Ethanol, 2-(8-quinolylthio)- can oxidize to sulfoxides or sulfones, whereas amino derivatives (e.g., Ethanol, 2-(methylamino)) may undergo N-alkylation or oxidation to nitroxides .
- Metal Coordination: The quinoline-thioether group enables chelation of transition metals (e.g., Cu²⁺, Fe³⁺), a property absent in aliphatic analogs like Ethanol, 2-(ethylthio) .
Enzyme Inhibition
- Comparison with 2-(2-Thienyl)ethanol: Thiophene derivatives show moderate inhibition of mushroom tyrosinase (20–40% at 1 mM), while quinoline-thioethers may achieve higher potency due to stronger π-π interactions .
Corrosion Inhibition
- Ethanol, 2-(8-quinolylthio)-: Quinoline’s aromaticity and sulfur’s electron-donating capacity make it effective in adsorbing onto metal surfaces, preventing oxidation (as proposed in ) .
- Comparison with Aliphatic Thioethers: Ethanol, 2-(ethylthio) shows weaker adsorption due to lack of planar structure, reducing corrosion inhibition efficiency .
Physical Properties and Stability
Key Insight: The quinoline-thioether group drastically reduces water solubility compared to methoxy or amino derivatives, necessitating organic solvents for formulation .
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